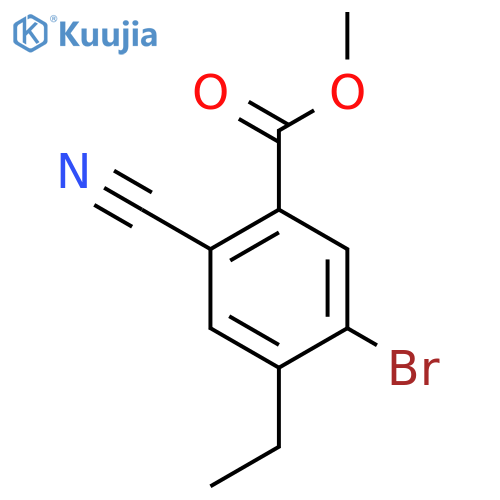

Cas no 1805522-90-0 (Methyl 5-bromo-2-cyano-4-ethylbenzoate)

1805522-90-0 structure

商品名:Methyl 5-bromo-2-cyano-4-ethylbenzoate

CAS番号:1805522-90-0

MF:C11H10BrNO2

メガワット:268.106602191925

CID:5038533

Methyl 5-bromo-2-cyano-4-ethylbenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 5-bromo-2-cyano-4-ethylbenzoate

-

- インチ: 1S/C11H10BrNO2/c1-3-7-4-8(6-13)9(5-10(7)12)11(14)15-2/h4-5H,3H2,1-2H3

- InChIKey: YQBYVLHRMQFOQT-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(C(=O)OC)=C(C#N)C=C1CC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 284

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 50.1

Methyl 5-bromo-2-cyano-4-ethylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010000579-1g |

Methyl 5-bromo-2-cyano-4-ethylbenzoate |

1805522-90-0 | 97% | 1g |

1,519.80 USD | 2021-07-06 | |

| Alichem | A010000579-250mg |

Methyl 5-bromo-2-cyano-4-ethylbenzoate |

1805522-90-0 | 97% | 250mg |

484.80 USD | 2021-07-06 | |

| Alichem | A010000579-500mg |

Methyl 5-bromo-2-cyano-4-ethylbenzoate |

1805522-90-0 | 97% | 500mg |

798.70 USD | 2021-07-06 |

Methyl 5-bromo-2-cyano-4-ethylbenzoate 関連文献

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Esteban E. Ureña-Benavides,Christopher L. Kitchens RSC Adv., 2012,2, 1096-1105

-

3. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

1805522-90-0 (Methyl 5-bromo-2-cyano-4-ethylbenzoate) 関連製品

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量